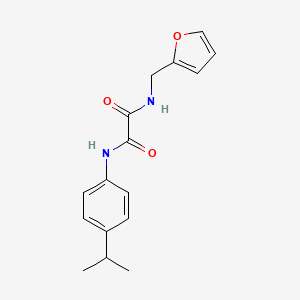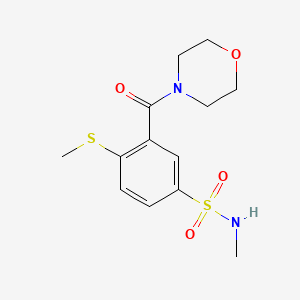![molecular formula C17H16F3NO3 B4833229 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. TFMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.4 g/mol.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2 activity, 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide reduces the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-tumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide is its specificity for COX-2 inhibition. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide selectively inhibits COX-2, which may reduce the risk of gastrointestinal side effects. However, 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide research. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide scaffold. Another area of interest is the investigation of 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide as a potential treatment for other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Additionally, 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide may have potential as an anti-tumor agent, and further studies are needed to explore its efficacy in different types of cancer.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been investigated for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-23-14-8-3-11(9-15(14)24-2)10-16(22)21-13-6-4-12(5-7-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRGHIHCFVCQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833151.png)
![methyl 2-{4-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833158.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4833160.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone](/img/structure/B4833170.png)
![1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine](/img/structure/B4833177.png)
![methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4833180.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4833200.png)
![2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B4833201.png)

![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![3-[4-(benzyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4833238.png)